N-(cyclopropylmethyl)-2-methyloxolan-3-amine
Description
N-(Cyclopropylmethyl)-2-methyloxolan-3-amine is a secondary amine featuring a 2-methyloxolane (tetrahydrofuran) backbone substituted at the 3-position with a cyclopropylmethyl group. This compound combines a strained cyclopropane ring with a saturated oxygen-containing heterocycle, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C9H17NO/c1-7-9(4-5-11-7)10-6-8-2-3-8/h7-10H,2-6H2,1H3 |
InChI Key |
QXNALQNWQSSKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-methyloxolan-3-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl group onto a suitable precursor.
Attachment to the Oxolane Ring: The cyclopropylmethyl group is then attached to the oxolane ring through nucleophilic substitution reactions, often using alkyl halides and appropriate bases.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve scalable continuous-flow processes to ensure high yield and efficiency. These methods often utilize green chemistry principles to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxolane ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride)
Substitution: Alkyl halides, bases (e.g., sodium hydride)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications .
Scientific Research Applications
N-(cyclopropylmethyl)-2-methyloxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the amine functional group play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties based on evidence:
Key Structural and Functional Differences
- The oxolane’s smaller ring size (5-membered vs. 6-membered piperidine) may reduce conformational flexibility .
- Substituent Effects : The cyclopropylmethyl group in the target compound differs from aryl substituents (e.g., bromophenyl in ) by being aliphatic and strained. This group is less electron-withdrawing than halophenyl groups, which could influence basicity (pKa) and lipophilicity. Compared to sulfonamide derivatives (e.g., ), the absence of a sulfonyl group reduces hydrogen-bond acceptor capacity.
- Biological Activity : While the morphinan analog binds opioid receptors, the target compound’s oxolane backbone may limit similar interactions. Conversely, the cyclopropylmethyl group’s presence aligns with sigma receptor antagonists (e.g., ), suggesting possible CNS activity, though this requires experimental validation.
Physicochemical Properties
- Lipophilicity : The cyclopropylmethyl group likely increases logP compared to unsubstituted oxolane amines but remains less lipophilic than aryl-substituted analogs (e.g., ).
- Solubility : The oxolane oxygen may enhance aqueous solubility relative to purely hydrocarbon-based amines (e.g., hex-1-en-3-yl sulfonamide ).
- Synthetic Accessibility : The absence of aromatic halogens or sulfonamide groups simplifies synthesis compared to bromophenyl or sulfonamide analogs, which require halogenation or sulfonylation steps .
Biological Activity
Receptor Interactions
The biological activity of N-(cyclopropylmethyl)-2-methyloxolan-3-amine primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the amine functional group play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.
Research indicates that this compound shows potential in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Specifically, it has been investigated for its role as a positive allosteric modulator at glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
Enzyme Inhibition Studies
While specific data on enzyme inhibition for this compound is limited, studies on structurally similar compounds have shown promising results. For instance, research on hybrid compounds containing benzofuroxan and 2-aminothiazole moieties demonstrated selective anticancer activity against M-HeLa tumor cell lines .
Potential Therapeutic Applications
The compound's ability to interact with various enzymes and receptors suggests potential applications in treating cognitive impairments. However, it's important to note that more research is needed to fully understand its therapeutic potential.
Structural Analogues and Their Activity
Compounds sharing structural similarities with this compound have shown interesting biological activities. For example, N-(cyclopropylmethyl)-6-methylpyridin-3-amine has been studied for its potential in treating cognitive impairments by modulating glutamate receptor activity.
Future Research Directions
Given the compound's promising biological activity, future research should focus on:
- Detailed receptor binding studies
- In vivo efficacy trials for potential neurological applications
- Structure-activity relationship (SAR) studies to optimize its pharmacological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
